Potassium lauroyl sarcosinate

Descripción

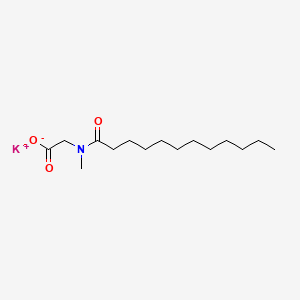

Structure

3D Structure of Parent

Propiedades

Número CAS |

38932-32-0 |

|---|---|

Fórmula molecular |

C15H28KNO3 |

Peso molecular |

309.49 g/mol |

Nombre IUPAC |

potassium;2-[dodecanoyl(methyl)amino]acetate |

InChI |

InChI=1S/C15H29NO3.K/c1-3-4-5-6-7-8-9-10-11-12-14(17)16(2)13-15(18)19;/h3-13H2,1-2H3,(H,18,19);/q;+1/p-1 |

Clave InChI |

JEMLSRUODAIULV-UHFFFAOYSA-M |

SMILES canónico |

CCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[K+] |

Origen del producto |

United States |

Synthesis and Derivation Methodologies

Precursor Chemistry and Raw Materials

Sarcosine (B1681465) and Lauric Acid Derivatives as Key Precursors

Sarcosine (N-methylglycine) is a naturally occurring amino acid intermediate in the metabolism of choline (B1196258) to glycine (B1666218). cir-safety.org For commercial synthesis of potassium lauroyl sarcosinate, sarcosine or its salts, such as sodium sarcosinate, serve as the key amino acid precursor. cir-safety.org

Lauric acid (dodecanoic acid) is a saturated fatty acid that provides the hydrophobic "lauroyl" tail of the surfactant molecule. cosmileeurope.eucosmileeurope.eu In many synthetic procedures, lauric acid is first converted into a more reactive derivative, such as lauroyl chloride, to facilitate the acylation of sarcosine. jst.go.jpgoogle.com This conversion is often achieved by reacting lauric acid with agents like phosphorus trichloride (B1173362) or thionyl chloride. cir-safety.orggoogle.com

Natural Origin Feedstocks and Sustainable Sourcing Implications

There is a growing emphasis on utilizing renewable resources for chemical manufacturing. researchgate.net Lauric acid is abundantly found in vegetable oils, with coconut oil and palm kernel oil being the most significant commercial sources, containing approximately 45-53% and 48% lauric acid, respectively. musimmas.comspecialchem.com The use of these plant-based feedstocks positions this compound as a surfactant derived from natural and renewable materials. researchgate.netspecialchem.com

Reaction Pathways and Catalytic Approaches

The formation of the amide linkage in N-lauroyl sarcosine can be achieved through several reaction pathways. The choice of method often depends on factors such as desired purity, reaction conditions, and scalability.

Schotten-Baumann Condensation Principles for N-Acylation

A prevalent method for synthesizing N-acyl amino acids is the Schotten-Baumann reaction. jst.go.jptandfonline.com This reaction involves the acylation of an amine (in this case, sarcosine) with an acid chloride (lauroyl chloride) in the presence of a base. wikipedia.orglscollege.ac.in The reaction is typically carried out in a two-phase solvent system, often consisting of water and an organic solvent. wikipedia.orglscollege.ac.in

In this process, an aqueous solution of sodium sarcosinate is cooled, and lauroyl chloride is added, often simultaneously with a base like sodium hydroxide (B78521), to maintain a pH between 10 and 11. google.com The base serves to neutralize the hydrochloric acid (HCl) that is liberated during the condensation reaction, driving the equilibrium towards the formation of the amide product. tandfonline.combyjus.com While this method is efficient, it can lead to the formation of inorganic salts as byproducts. google.com

Direct Acylation Routes and Amide Bond Formation

Direct acylation involves the reaction of sarcosine with lauric acid to form N-lauroylsarcosine. smolecule.com This condensation reaction is a fundamental step in the synthesis. Following the formation of the N-acyl amino acid, a salification step is performed where it is neutralized with potassium hydroxide to produce this compound. smolecule.com

Methyl Ester Condensation Reactions

An alternative to using highly reactive acyl chlorides is the condensation of sarcosine salts with fatty acid methyl esters, such as methyl laurate. google.com This pathway is considered a milder approach that avoids the generation of large amounts of inorganic salts. google.com

In this method, methyl laurate is reacted with a sarcosine salt, like sodium sarcosinate, in the presence of a basic catalyst such as sodium methoxide. google.comgoogle.com The reaction is typically conducted under anhydrous conditions at elevated temperatures (e.g., 120-150°C) in a suitable solvent like glycerol. google.com This process yields the sarcosinate salt directly and methanol (B129727) as a byproduct, which can be removed to drive the reaction forward. google.com This route is noted for producing a high yield and purity of the final product with fewer side reactions. google.com

Enzymatic Synthesis Approaches for N-Acyl Amino Acid Surfactants

Enzymatic synthesis represents a green and sustainable alternative to traditional chemical methods for producing N-acyl amino acid surfactants. bbwpublisher.com This approach utilizes enzymes, primarily lipases and proteases, as biocatalysts, which allows for reactions under mild conditions, reducing energy consumption and unwanted by-products. researchgate.net The inherent selectivity of enzymes can lead to higher purity products. researchgate.net

The core of this method involves the enzymatic acylation of an amino acid (like sarcosine) with a fatty acid or its ester (such as lauric acid). researchgate.net Researchers have explored various enzymes and reaction conditions to improve efficiency. For instance, lipases have been used to catalyze the synthesis of N-palmitoyl lysine (B10760008) salt, achieving yields as high as 58%. researchgate.net Similarly, aminoacylases that accept long-chain fatty acids as substrates have been identified, expanding the potential of biocatalytic routes for producing these biobased surfactants. researchgate.net

Despite the advantages of being environmentally friendly, enzymatic synthesis often faces challenges such as lower reaction rates and yields compared to established chemical routes, which has limited its widespread industrial adoption. bbwpublisher.comresearchgate.net

Examples of Enzymatic Synthesis of N-Acyl Amino Acids

| Enzyme | Acyl Donor | Amino Acid | Yield | Reference |

|---|---|---|---|---|

| Lipase | Palmitic Acid | Lysine | 44% | researchgate.net |

| Lipase | Various Fatty Acids | Lysine | up to 58% | researchgate.net |

| Protease/Lipase | Nα-Boc-arginine | Glycerol (forming ester) | 61-89% | rsc.org |

Optimization of Synthesis Parameters for High Yield and Purity

Achieving high yield and purity in the synthesis of this compound is critically dependent on the precise control and optimization of various reaction parameters. This is true for both traditional chemical methods and emerging enzymatic routes.

In the widely used Schotten-Baumann reaction for industrial production, a fatty acyl chloride (lauroyl chloride) is reacted with an amino acid salt (potassium sarcosinate) in an alkaline aqueous solution. google.comgoogle.com Key parameters that must be optimized include:

Temperature: The condensation reaction is typically cooled to between 10 and 15°C to control the exothermic reaction and minimize hydrolysis of the lauroyl chloride. google.com

pH Control: A base, such as potassium hydroxide, is used to neutralize the hydrochloric acid generated during the reaction, maintaining an alkaline pH which is crucial for the reaction to proceed efficiently. google.comtandfonline.com

Reactant Ratio: The molar ratio of fatty acid chloride to the amino acid salt is carefully controlled, often with a slight excess of the amino acid, to maximize the conversion. google.com

For enzymatic synthesis, optimization focuses on a different set of variables. Studies have examined the effects of aqueous buffer content, pH, enzyme concentration, and whether the process is under thermodynamic or kinetic control to improve yields. rsc.org

Optimized Yields in Multi-Stage Chemical Synthesis

| Synthesis Stage | Typical Achieved Yield | Reference |

|---|---|---|

| Fatty Acid Chloride Formation | 75-84% | smolecule.com |

| Schotten-Baumann Acylation | 89-95% | smolecule.com |

| Acidification and Separation | 85-92% | smolecule.com |

| Final Neutralization to Potassium Salt | 95-98% | smolecule.com |

Comparative Analysis of Synthetic Efficiency Across Methodologies

The production of N-acyl amino acid surfactants like this compound can be achieved through several methodologies, primarily categorized as chemical and enzymatic synthesis. Each approach presents a distinct profile regarding efficiency, cost, environmental impact, and industrial readiness.

Chemical Synthesis: The Schotten-Baumann condensation is the predominant industrial method. researchgate.net It involves reacting lauroyl chloride with sarcosine in an alkaline solution. tandfonline.comwikipedia.org This method is valued for its high reaction efficiency and yields, making it suitable for large-scale production. researchgate.net However, it relies on harsh reagents like phosphorus trichloride or thionyl chloride to create the acyl chloride, and it generates equimolar amounts of inorganic salt (e.g., potassium chloride) as a by-product, which must be removed through purification steps. google.comsmolecule.com Another chemical route, the amidation of fatty acid methyl esters, avoids the use of aggressive chlorinating agents and has demonstrated yields between 60% and 93% for various N-acyl amino acid surfactants. researchgate.net

Enzymatic Synthesis: This "green" alternative offers significant environmental benefits, including mild reaction conditions and reduced pollution. bbwpublisher.comresearchgate.net The high selectivity of enzymes can also lead to products with fewer impurities. researchgate.net However, the efficiency of enzymatic methods, in terms of yield and reaction time, is generally lower than that of chemical synthesis. bbwpublisher.com While research has shown promising results, with yields reaching up to 58% in optimized lab-scale reactions, the technology is not yet as mature for widespread industrial application. researchgate.net

The chemo-enzymatic method, which combines aspects of both approaches, aims to leverage the advantages of each but has not been widely promoted. bbwpublisher.comresearchgate.net

Comparison of Synthesis Methodologies

| Methodology | Principle | Advantages | Disadvantages | Typical Yield | Reference |

|---|---|---|---|---|---|

| Schotten-Baumann Condensation (Chemical) | Reaction of a fatty acyl chloride with an amino acid in an alkaline solution. | High yield, well-established for industrial use. | Uses harsh reagents, produces inorganic salt by-products. | >85% (overall process) | researchgate.netsmolecule.com |

| Fatty Acid Ester Amidation (Chemical) | Reaction of a fatty acid methyl ester with an amino acid salt. | Avoids harsh chlorinating agents. | May require specific catalysts and solvents. | 60-93% | researchgate.net |

| Enzymatic Synthesis | Enzyme (e.g., lipase) catalyzes the acylation of an amino acid. | Environmentally friendly, mild conditions, high selectivity. | Generally lower yields, less mature for industrial scale. | 44-58% | bbwpublisher.comresearchgate.net |

Molecular Structure and Conformational Analysis

Chemical Constituents and Functional Groups

Potassium lauroyl sarcosinate is composed of a sarcosinate head group and a lauroyl tail. The lauroyl group is a 12-carbon acyl chain derived from lauric acid, a saturated fatty acid. cosmileeurope.eu This hydrocarbon chain forms the hydrophobic (water-repelling) tail of the molecule.

The hydrophilic (water-attracting) head of the molecule consists of the potassium salt of N-methylglycine, also known as sarcosine (B1681465). cosmileeurope.eu This part of the molecule contains several key functional groups: an amide linkage, a carboxylate group, and a potassium counter-ion. The amide group connects the lauroyl tail to the sarcosine head. The carboxylate group is deprotonated at neutral pH, giving the molecule its anionic character. The potassium ion balances the negative charge of the carboxylate group.

Table 1: Key Chemical Constituents and Functional Groups of this compound

| Constituent/Functional Group | Chemical Formula/Structure | Role in Molecule |

| Lauroyl Tail | CH₃(CH₂)₁₀CO- | Hydrophobic portion, responsible for surface activity |

| Sarcosine Head | -N(CH₃)CH₂COO⁻ | Hydrophilic portion, provides water solubility |

| Amide Linkage | -CO-N- | Connects the lauroyl tail and sarcosine head |

| Carboxylate Group | -COO⁻ | Anionic functional group, contributes to hydrophilicity |

| Potassium Ion | K⁺ | Counter-ion to the carboxylate group |

Structural Relationships within the Sarcosinate Amide Family

This compound belongs to a broader class of compounds known as sarcosinate amides or N-acyl sarcosinates. cosmileeurope.eu These compounds share a common structural motif: a fatty acid acyl group linked to the nitrogen atom of sarcosine. The general structure can be represented as R-CO-N(CH₃)CH₂COO⁻ M⁺, where R is a hydrocarbon chain and M⁺ is a cation (e.g., sodium, potassium, ammonium).

The length and degree of saturation of the fatty acid chain (R group) can vary, leading to a family of related surfactants with different properties. For example, sodium cocoyl sarcosinate and sodium oleoyl (B10858665) sarcosinate are other members of this family, derived from coconut oil fatty acids and oleic acid, respectively. These variations in the hydrophobic tail influence the surfactant's solubility, foaming characteristics, and interaction with other molecules.

Amphiphilic Characteristics and Their Structural Basis

The most critical aspect of this compound's structure is its amphiphilic nature, meaning it possesses both hydrophobic and hydrophilic properties. smolecule.com This dual character is a direct result of its molecular architecture.

The long, nonpolar lauroyl hydrocarbon chain is responsible for the molecule's hydrophobicity. In aqueous environments, these tails tend to avoid contact with water and aggregate together. Conversely, the polar sarcosinate head group, with its charged carboxylate and the associated potassium ion, is hydrophilic and readily interacts with water molecules.

This distinct separation of hydrophobic and hydrophilic regions within the same molecule drives its behavior at interfaces, such as the boundary between oil and water or air and water. In these situations, the this compound molecules orient themselves to minimize unfavorable interactions. The hydrophobic tails penetrate the non-aqueous phase (e.g., oil), while the hydrophilic heads remain in the aqueous phase. This arrangement lowers the interfacial tension, enabling the mixing of immiscible liquids (emulsification) and the formation of stable foam.

Computational Chemistry Approaches to Structural Elucidation and Behavior Prediction

While experimental techniques provide valuable information about the properties of this compound, computational chemistry offers a powerful complementary approach to understanding its structure and behavior at a molecular level.

Table 2: Computational Methods in the Study of Surfactants

| Computational Method | Application to this compound |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of surfactant molecules in solution, including micelle formation and aggregation at interfaces. This can predict how the molecules will arrange themselves in different environments. |

| Quantum Chemical Calculations | Determining the equilibrium geometry and electronic structure of the molecule. nih.gov This can provide insights into the distribution of charge and the reactivity of different parts of the molecule. nih.gov |

| Machine Learning (ML) Models | Predicting properties such as critical micelle concentration (CMC) or surface tension based on the molecular structure. ML can identify structure-property relationships from large datasets of surfactant molecules. iiit.ac.in |

Computational methods can be used to model the conformational flexibility of the lauroyl chain and the hydration of the sarcosinate head group. Molecular dynamics simulations can predict how individual surfactant molecules aggregate to form micelles in solution and how they adsorb at interfaces. These simulations provide a detailed picture of the molecular interactions that govern the macroscopic properties of this compound solutions.

Furthermore, quantum chemical calculations can be employed to investigate the electronic properties of the molecule, such as its charge distribution and potential for intermolecular interactions. nih.gov These computational approaches are invaluable for designing new surfactants with tailored properties and for understanding the fundamental principles that govern their performance.

Interfacial and Colloidal Science

Surface Activity and Interfacial Tension Reduction

Potassium lauroyl sarcosinate is an anionic surfactant that exhibits significant surface activity due to its amphiphilic molecular structure. This structure consists of a hydrophobic lauroyl (dodecanoyl) tail and a hydrophilic sarcosinate headgroup with a potassium counter-ion. This dual nature drives the molecule to interfaces, such as the air/water or solid/liquid interface, where it can reduce the interfacial tension.

Mechanisms of Lowering Surface Tension in Aqueous Systems

In aqueous systems, water molecules at the surface are pulled inwards by strong cohesive forces (hydrogen bonds) from the molecules below them, creating a high surface tension. When this compound is introduced into the water, its amphiphilic molecules spontaneously migrate to the surface. The hydrophobic lauroyl tails orient themselves away from the water and towards the air, while the hydrophilic sarcosinate headgroups remain in the water. This arrangement disrupts the cohesive hydrogen bonding network of water at the surface. The presence of the surfactant molecules at the interface weakens the net inward pull on the surface molecules, thereby lowering the surface tension of the aqueous solution. cosmileeurope.eu As the concentration of the surfactant increases, more molecules adsorb to the surface, leading to a greater reduction in surface tension until the surface becomes saturated with surfactant molecules.

Critical Micelle Concentration (CMC) Determinations and Influencing Factors

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which the surfactant monomers in the bulk solution begin to self-assemble into organized aggregates known as micelles. jocpr.com Below the CMC, the surfactant primarily exists as individual monomers, and the surface tension of the solution decreases with increasing surfactant concentration. Above the CMC, the surface becomes saturated, and any additional surfactant molecules form micelles. At this point, the surface tension of the solution remains relatively constant.

The CMC of sarcosinate surfactants can be determined using various techniques that detect the changes in the physical properties of the solution as a function of surfactant concentration. These methods include surface tensiometry, conductivity measurements, and fluorescence spectroscopy. For instance, in conductivity measurements, a distinct change in the slope of the conductivity versus concentration plot indicates the onset of micelle formation. jocpr.com

Several factors can influence the CMC of this compound, with the presence of electrolytes being a significant one. The addition of electrolytes, such as salts, to an ionic surfactant solution generally leads to a decrease in the CMC. put.ac.ir This is because the electrolyte ions screen the electrostatic repulsion between the charged headgroups of the surfactant monomers, making it easier for them to aggregate into micelles. researchgate.net The effectiveness of an electrolyte in lowering the CMC can depend on the valency and nature of its ions. epa.gov

Table 1: Critical Micelle Concentration (CMC) of N-Lauroyl Sarcosinate Sodium Salt

| Surfactant | Temperature (K) | CMC (mmol/L) | Reference |

|---|---|---|---|

| Sodium Lauroyl Sarcosine (B1681465) (SLAS) | 298.15 | 13.9 | jocpr.com |

| N-Lauroyl Sarcosine Sodium Salt | Not Specified | 14.6 | nih.gov |

Adsorption Behavior at Air/Water and Solid/Liquid Interfaces

The surface-active nature of this compound leads to its adsorption at both air/water and solid/liquid interfaces. specialchem.com At the air/water interface, the surfactant molecules form a monolayer with their hydrophobic tails oriented towards the air and their hydrophilic heads in the water, as previously described. This adsorption is responsible for the reduction in surface tension.

At the solid/liquid interface, the adsorption behavior of this compound depends on the nature of the solid surface. On hydrophobic surfaces, the hydrophobic tails of the surfactant molecules are likely to adsorb onto the surface, leaving the hydrophilic headgroups exposed to the aqueous solution. This can alter the wetting properties of the surface, making it more hydrophilic. Conversely, on polar or charged surfaces, the adsorption mechanism may involve electrostatic interactions between the charged sarcosinate headgroup and the surface. The adsorption of sarcosinates on mineral surfaces has been studied in the context of flotation, where it acts as a collector. researchgate.net The formation of a surfactant layer at the solid/liquid interface is crucial for various applications, including detergency, lubrication, and dispersion of solid particles in liquids.

Micellization and Aggregate Formation

Above the critical micelle concentration, this compound monomers self-assemble into various types of aggregates in aqueous solution. The formation and morphology of these aggregates are governed by a balance of forces, including the hydrophobic effect, electrostatic interactions between the headgroups, and steric factors.

Formation of Spherical and Wormlike Micelles

In dilute solutions and at concentrations just above the CMC, this compound typically forms spherical micelles. In these structures, the hydrophobic lauroyl tails are sequestered in the core of the micelle, away from the water, while the hydrophilic sarcosinate headgroups form a charged outer shell that is in contact with the surrounding aqueous medium.

Under certain conditions, such as in the presence of specific counter-ions, salts, or other surfactants, these spherical micelles can grow and transform into elongated, cylindrical structures known as wormlike micelles. This transition is influenced by factors that screen the electrostatic repulsion between the headgroups, allowing for a more linear packing of the surfactant molecules. Wormlike micelles can entangle with each other, leading to a significant increase in the viscosity of the solution, forming viscoelastic solutions or even gels.

Vesicle and Ion-Pair Amphiphile Formation in Mixed Surfactant Systems

In mixed surfactant systems, particularly when combined with a cationic surfactant, this compound can form more complex aggregates such as vesicles. Vesicles are spherical, bilayer structures where a double layer of surfactant molecules encloses an aqueous core. The formation of these so-called catanionic (cationic-anionic) vesicles is driven by the strong electrostatic attraction between the oppositely charged headgroups of the two surfactants, which leads to the formation of an ion-pair amphiphile.

Influence of pH, Electrolytes, and Co-surfactants on Aggregate Structures

The self-assembly of this compound in aqueous solutions, leading to the formation of aggregates such as micelles, is significantly influenced by the solution's pH, the presence of electrolytes, and the addition of co-surfactants. These factors alter the intermolecular and colloidal forces, thereby affecting the size, shape, and charge of the resulting structures.

Influence of pH: As an amino acid-based surfactant, the headgroup of this compound contains a carboxylate group. The charge of this group is pH-dependent. The pKa of the carboxylate group in the closely related sodium lauroyl sarcosinate is approximately 3.6. wikipedia.org In solutions with a pH above 5.5, the carboxylate group is predominantly deprotonated and negatively charged. wikipedia.org Changes in pH can alter the degree of ionization of the headgroup, which in turn affects the electrostatic repulsion between surfactant molecules. capecrystalbrands.com This repulsion is a key factor in determining the critical micelle concentration (CMC) and the geometry of the aggregates. For instance, in some amino acid surfactant systems, a lower headgroup charge (at lower pH) leads to less repulsion, favoring micelle formation at lower concentrations. researchgate.net The stability of foams produced by sodium lauroyl sarcosinate has been shown to be strongly dependent on pH, with stable foams forming at pH 6.3 and unstable foams at pH 8.5, indicating a significant change in interfacial properties.

Influence of Electrolytes: The addition of electrolytes, such as potassium chloride (KCl), to a solution of this compound introduces counterions that can screen the electrostatic repulsion between the negatively charged surfactant headgroups. This screening effect reduces the repulsive forces, allowing the surfactant molecules to pack more closely together. Consequently, the addition of salt typically leads to a decrease in the CMC. Furthermore, by reducing headgroup repulsion, electrolytes can promote a transition in micellar shape from small, spherical aggregates to larger, elongated structures like rod-like or wormlike micelles. This phenomenon, known as the sphere-to-rod transition, is a common effect of adding salt to ionic surfactant solutions. While direct studies on this compound are limited, research on the similar sodium N-dodecanoyl sarcosinate shows a decrease in CMC with increasing salt concentration.

| Influencing Factor | General Effect on this compound Aggregates | Primary Mechanism |

|---|---|---|

| pH | Alters micelle formation (CMC) and stability. Affects headgroup charge. | Changes the degree of ionization of the carboxylate headgroup, modifying electrostatic repulsion. capecrystalbrands.comresearchgate.net |

| Electrolytes (e.g., KCl) | Lowers CMC and promotes growth from spherical to rod-like or wormlike micelles. | Counterions screen electrostatic repulsion between surfactant headgroups, allowing for tighter packing. |

| Co-surfactants (e.g., CAPB, CAHS) | Synergistically forms mixed micelles, often leading to the growth of wormlike micelles. | Optimizes molecular packing within the micelle, reducing repulsion and favoring elongated structures. hep.com.cnnih.gov |

Rheological Properties of Surfactant Systems

The rheology of this compound solutions is intrinsically linked to the microstructure of the surfactant aggregates. The flow behavior and viscoelasticity are dictated by the size, shape, and interactions of these aggregates.

Viscoelasticity and Flow Behavior of Solutions

Dilute solutions of this compound containing simple, spherical micelles typically exhibit Newtonian flow behavior, where the viscosity is independent of the shear rate. However, when conditions (such as the addition of electrolytes or co-surfactants) favor the formation of elongated, wormlike micelles, the solution can transition to a viscoelastic fluid. researchgate.net

These long, entangled micelles form a transient network, similar to that of polymer solutions, which imparts both viscous (liquid-like) and elastic (solid-like) properties to the fluid. This viscoelasticity is characterized by several key rheological parameters:

Shear Thinning: At low shear rates, the entangled network remains largely intact, resulting in high viscosity. As the shear rate increases, the micelles align with the direction of flow, leading to a decrease in viscosity. kau.edu.sa

Zero-Shear Viscosity (η₀): This is the viscosity at the limit of zero shear rate and reflects the resistance to flow of the undisturbed micellar network. It is highly sensitive to the length and density of the wormlike micelles.

Elastic (Storage) Modulus (G'): Represents the elastic component, measuring the energy stored in the material during deformation. tainstruments.com

Viscous (Loss) Modulus (G''): Represents the viscous component, measuring the energy dissipated as heat during deformation. tainstruments.com

For many wormlike micellar solutions, the frequency-dependent behavior of G' and G'' can be described by the Maxwell model for a single relaxation time. researchgate.net This model is characteristic of "living polymers," where the micelles can break and reform under stress, providing a unique relaxation mechanism.

Impact of Mixed Surfactant Systems on Rheological Profiles

The rheological properties of this compound can be dramatically altered by mixing it with other surfactants. The synergistic interactions in these mixed systems, particularly with zwitterionic surfactants, are potent tools for controlling viscosity and viscoelasticity.

Studies on the closely related sodium lauroyl sarcosinate (SLSar) mixed with cocamidopropyl hydroxysultaine (CAHS) or cocamidopropyl betaine (B1666868) (CAPB) have provided detailed insights into these effects. researchgate.netnih.gov The formation of robust wormlike micellar networks in these mixtures leads to a significant increase in the zero-shear viscosity. nih.gov The rheological profile of these systems is highly tunable by adjusting external parameters:

pH: The viscosity of lauroyl sarcosinate/zwitterionic surfactant mixtures is strongly pH-dependent. Typically, a pronounced viscosity maximum is observed at a specific pH value. researchgate.netresearchgate.net For a mixture of SLSar and CAHS, a sharp viscosity maximum was observed around pH 4.8. nih.gov This is attributed to the optimization of headgroup interactions and packing at a particular degree of protonation, which maximizes the length and entanglement of the wormlike micelles.

Surfactant Ratio: The mass ratio of the anionic to the zwitterionic surfactant is a critical parameter. A specific ratio will yield the strongest synergistic interaction and the most significant viscosity enhancement. For CAPB/sodium lauroyl sarcosinate systems, viscosity peaks at a particular mixing ratio, which can also shift with pH. researchgate.net

Concentration: As the total surfactant concentration increases, the length and number of entanglement points of the wormlike micelles increase, generally leading to an exponential rise in zero-shear viscosity. researchgate.net

Research has shown that for a mixed system of sodium lauroyl sarcosinate and cocamidopropyl betaine, the strongest wormlike micelle structure, and thus the highest viscosity, was achieved at a 1:1 molar ratio, a pH of 4.7, and a total surfactant concentration of 600 mmol/L. hep.com.cnscribd.com These findings highlight the profound relationship between the mixed surfactant composition, the resulting colloidal structures, and the macroscopic rheological behavior. researchgate.net

| System | Key Variable | Observed Rheological Effect | Reference |

|---|---|---|---|

| Sodium Lauroyl Sarcosinate (SLSar) / Cocamidopropyl Hydroxysultaine (CAHS) | pH | Sharp maximum in zero-shear viscosity observed at pH 4.8. | nih.gov |

| Sodium Lauroyl Sarcosinate (SLS) / Cocamidopropyl Betaine (CAPB) | pH and Surfactant Ratio | Viscosity increases to a maximum and then decreases as pH is raised from 4.0 to 5.6. The peak viscosity value and the pH at which it occurs depend on the SLS:CAPB ratio. | researchgate.netresearchgate.net |

| Sodium Lauroyl Sarcosinate (SLS) / Cocamidopropyl Betaine (CAPB) | Molar Ratio / pH / Concentration | Optimal conditions for the strongest wormlike structure (highest viscosity) were found to be a 1:1 molar ratio, pH 4.7, and a total concentration of 600 mmol/L. | hep.com.cnscribd.com |

Interactions with Biological and Synthetic Macromolecules

Protein-Surfactant Interactions

The interaction between potassium lauroyl sarcosinate and proteins is multifaceted, encompassing denaturation, solubilization, and conformational changes that are leveraged in various laboratory techniques.

As an anionic surfactant, this compound possesses potent protein denaturant capabilities. The process of denaturation involves the disruption of the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that maintain a protein's specific three-dimensional, native structure. nih.gov The surfactant's mechanism involves the binding of its hydrophobic lauroyl tail to the nonpolar regions of the protein, while the hydrophilic carboxylate headgroup interacts with the aqueous solvent. This process disrupts the protein's internal hydrophobic core, leading to the unfolding of the polypeptide chain. nih.govmdpi.com

This property is particularly valuable for the solubilization of proteins that are otherwise insoluble, such as those aggregated in inclusion bodies after recombinant expression in bacteria. nih.gov Studies suggest that this insolubility often results from the co-aggregation of the expressed protein with components of the bacterial outer membrane. nih.gov Sarcosinates can effectively disrupt these aggregates, rendering the proteins soluble. nih.govgoogle.com Unlike harsher detergents such as sodium dodecyl sulfate (B86663) (SDS), sarcosinates can be used in milder, non-denaturing procedures that yield soluble proteins while preserving their native conformation and biological activity. google.comnih.gov The mechanism also involves the formation of micelles, where the surfactant molecules encapsulate the protein, aiding its solubilization in aqueous solutions. atamanchemicals.com

Any deviation from a protein's native three-dimensional structure is considered a conformational change. Denaturation, therefore, represents an extensive conformational change, transitioning the protein from an ordered state to a disordered ensemble of structures. nih.gov this compound, as a denaturant, is a direct inducer of such large-scale changes.

The ability of this compound to solubilize and modify proteins makes it a valuable tool in protein purification and various biochemical assays.

Protein Purification: Sarcosinates are widely employed to extract and purify membrane proteins from lipid bilayers and to recover functional recombinant proteins from insoluble inclusion bodies. nih.govmoleculardepot.com A novel application involves using N-lauroylsarcosine as an additive during immobilized metal affinity chromatography (IMAC). nih.gov Its inclusion in crude cell extracts has been shown to dramatically improve the binding efficiency of histidine-tagged proteins to the nickel-charged resin, resulting in a significant increase in both the final yield and purity of the target protein. nih.gov

Biochemical Assays:

ELISA and Western Blotting: While not typically a core component of assay buffers, sarcosinates are frequently used in the upstream sample preparation stages for these immunoassays. atamanchemicals.com Their role in protein extraction and solubilization ensures that the target protein is available in a suitable form for detection by antibodies in subsequent ELISA or Western blotting analyses. atamanchemicals.commoleculardepot.com

Resonance Light Scattering (RLS): A highly sensitive method for protein quantification has been developed utilizing the RLS technique in conjunction with sodium lauroyl sarcosinate. nih.govresearchgate.net The principle of this assay is that the surfactant exhibits a weak intrinsic RLS signal, which is greatly enhanced upon binding to proteins. nih.gov This enhancement is proportional to the protein concentration, allowing for the detection of proteins at very low levels. nih.govresearchgate.net The method is noted for its simplicity, speed, and high sensitivity. researchgate.net

| Protein | Linear Range (µg/mL) | Detection Limit (ng/mL) |

|---|---|---|

| Bovine Serum Albumin (BSA) | 0.0025 - 1.2 | 0.8 |

| Human Serum Albumin (HSA) | 0.0075 - 0.9 | 2.5 |

| Hemoglobin | 0.01 - 0.6 | 3.0 |

| Lysozyme | 0.04 - 2.1 | 4.3 |

| Egg Albumin | 0.02 - 0.8 | 3.5 |

| γ-Globulin | 0.02 - 1.4 | 3.8 |

Nucleic Acid Interactions

This compound and its sodium salt are effective agents in procedures involving nucleic acids, primarily due to their ability to disrupt cellular and nuclear membranes to release DNA and RNA.

Its applications include cell lysis during the purification of RNA, where it helps to avoid excessive foaming in concentrated salt solutions, and the isolation of high-molecular-weight DNA. mpbio.comsigmaaldrich.comprotocols.io In DNA extraction protocols, sarcosinates are often included as a component in lysis buffers, such as cetyltrimethylammonium bromide (CTAB) buffers, to lyse cells and denature proteins, including nucleases that could degrade the target DNA. mdpi.com

A comparative study on single-cell lysis methods for preimplantation genetic diagnosis evaluated the efficacy of an N-lauroylsarcosine salt solution against other common methods. nih.gov The study provides quantitative data on its performance in terms of DNA amplification success and accuracy.

| Lysis Method | Amplification Efficiency (%) | Allele Drop Out Rate (%) |

|---|---|---|

| Alkaline Lysis Buffer | 97.5 | 2.0 |

| Proteinase K/SDS Buffer | 91.5 | 9.8 |

| Liquid Nitrogen (Freeze/Thaw) | 89.0 | 16.7 |

| Distilled Water | 88.1 | 43.9 |

| N-lauroylsarcosine Salt Solution | 84.8 | 18.9 |

Beyond extraction, sarcosinates can be used to modulate gene expression. The detergent Sarkosyl has been reported to disrupt chromatin structure by releasing associated proteins, which in turn enhances the activity of RNA polymerase. nih.gov Furthermore, it can prevent the initiation of new transcription events, allowing researchers to specifically study the elongation of transcripts that were already initiated before the addition of the detergent. researchgate.net This makes it a useful tool for dissecting the stages of gene transcription. researchgate.net

Interaction with Polymeric Systems and Biomaterials

The interaction of surfactants with polymers is critical in formulating products with specific physical properties, such as viscosity.

As an anionic surfactant, this compound exhibits compatibility and interaction with certain types of synthetic polymers. It is noted to be compatible with cationic polymers, including quaternary ammonium (B1175870) polymers. specialchem.com The interaction between oppositely charged macromolecules (anionic surfactant and cationic polymer) is driven by strong electrostatic attraction, which can lead to the formation of polymer-surfactant complexes. mdpi.com These interactions can significantly alter the properties of the solution, such as increasing its viscosity. This principle is demonstrated in studies where cationic surfactants have been used as thickening agents for formulations based on sodium lauroyl sarcosinate. researchgate.net Anionic surfactants have also been shown to interact with neutral, nonionic polymers such as polyethylene (B3416737) oxide (PEO) and polyvinylpyrrolidone (B124986) (PVP). inkworldmagazine.com

Integration within Decellularized Extracellular Matrix (ECM) Scaffolds

The generation of decellularized extracellular matrix (dECM) scaffolds is a foundational technique in tissue engineering, aiming to create a natural, non-immunogenic framework for tissue regeneration. cosmileeurope.eu The process involves the meticulous removal of cellular components from a tissue while preserving the intricate three-dimensional architecture and biochemical composition of the ECM. nih.govnih.gov The selection of a detergent is critical to the success of decellularization, as it must effectively solubilize cell membranes and dissociate cellular material without significantly damaging the delicate ECM proteins, such as collagen and elastin. nih.govub.edu

Anionic surfactants are frequently employed for this purpose. While harsh detergents like sodium dodecyl sulfate (SDS) are effective at cell removal, they can also denature proteins and disrupt the native ECM structure. nih.gov This has led to research into milder, yet effective, alternatives. Sarcosinate-based surfactants, such as N-lauroyl sarcosinate, are recognized as less aggressive detergents in decellularization protocols. nih.gov Their role is to permeabilize and lyse cells, facilitating the removal of cellular debris from the tissue matrix. The effectiveness of these surfactants lies in their ability to disrupt lipid-bilayer cell membranes and dissociate DNA and proteins.

Research into related compounds further supports the suitability of mild surfactants for this application. For instance, a study on lung bioengineering found that using potassium laurate, a natural detergent, resulted in significantly less ECM damage compared to protocols using SDS. nii.ac.jp Lungs decellularized with potassium laurate demonstrated better preservation of the microarchitecture and supported endothelial cell attachment and proliferation more effectively. nii.ac.jp Although direct studies extensively detailing the use of this compound are limited, the principles governing the action of Sodium N-lauroyl sarcosinate and other mild anionic surfactants are directly applicable. nih.gov These agents contribute to the creation of viable dECM scaffolds by ensuring thorough cell removal while maintaining the structural and biological integrity necessary for subsequent recellularization and tissue integration.

| Detergent/Agent | Type | Primary Mechanism of Action | Observed Impact on ECM |

|---|---|---|---|

| Sodium Dodecyl Sulfate (SDS) | Anionic Surfactant | Solubilizes both cytoplasmic and nuclear membranes effectively. | Highly effective for cell removal but can denature proteins, alter native structure, and reduce glycosaminoglycan (GAG) content. nih.gov |

| Triton X-100 | Non-ionic Surfactant | Disrupts lipid-lipid and lipid-protein interactions; does not effectively solubilize nuclear membranes. | Generally considered milder than SDS, preserving more of the ECM structure, but less effective at complete decellularization alone. nih.gov |

| Sodium Deoxycholate (SDC) | Ionic Surfactant (Bile Salt) | Acts as a biological detergent to solubilize cell membranes. | Effective at cell removal with reports of better preservation of ECM ultrastructure compared to SDS. |

| N-Lauroyl Sarcosinate | Anionic Surfactant | Solubilizes cell membranes and dissociates cellular components. | Considered a less aggressive detergent, aiming to preserve matrix content and tissue structure more effectively than stronger surfactants like SDS. nih.gov |

| Potassium Laurate | Anionic Surfactant (Natural Soap) | Acts as a detergent to remove cells and DNA. | Demonstrated ability to decellularize lung tissue with better preservation of microarchitecture and lower biological reactivity compared to SDS. nii.ac.jp |

Formation of Hydrogels and Nanocarriers for Encapsulation

This compound, owing to its amphiphilic nature as an amino acid-based surfactant, plays a significant role in the formation and stabilization of complex macromolecular structures like hydrogels and nanocarriers. specialchem.com These systems are of paramount importance in biomedical applications for drug delivery, tissue engineering, and encapsulation of bioactive compounds.

Hydrogel Formation:

Hydrogels are three-dimensional, water-swollen polymer networks that mimic the properties of natural tissues, making them ideal for biomedical uses. mdpi.com The formation of hydrogels (gelation) can be induced by various physical or chemical stimuli. Surfactants can influence this process by altering the interactions between polymer chains. A study investigating the gelation of silk fibroin, a protein-based polymer, demonstrated that the addition of Sodium N-lauroyl sarcosinate significantly accelerated the formation of hydrogels. nih.gov The surfactant was shown to promote the transformation of silk fibroin from random coils to β-sheet structures, which are critical for the physical cross-linking and stabilization of the hydrogel network. This interaction allows for controllable gelation times and results in a biocompatible hydrogel with excellent compression strength and recovery characteristics. nih.gov Given the chemical similarity, this compound is expected to exhibit comparable effects, acting as a promoter for the self-assembly and structural organization of certain biopolymers into functional hydrogels.

| Parameter | Observation | Significance |

|---|---|---|

| Gelation Time (GT) | The addition of Sodium N-lauroyl sarcosinate accelerated the gelation process of silk fibroin solutions. | Allows for better control over the hydrogel formation, which is crucial for in-situ applications and fabrication processes. |

| Secondary Structure | Promoted the transition from random coil/alpha-helix to β-sheet structures within the fibroin protein. | The β-sheet content is directly related to the physical stability and mechanical properties of the hydrogel network. |

| Mechanical Properties | The resulting blend-hydrogel demonstrated good compression strength and outstanding compression-recovery characteristics. | Indicates the formation of a robust and resilient hydrogel suitable for applications requiring mechanical integrity, such as tissue scaffolds. |

| Biocompatibility | Fibroblast cells seeded onto the surface of the hydrogels showed excellent cell compatibility. | Confirms the suitability of the material for biomedical applications where interaction with living cells is required. |

Nanocarriers for Encapsulation:

Nanocarriers, such as micelles, nanoemulsions, and liposomes, are nanoscale structures designed to encapsulate and transport therapeutic agents or other bioactive compounds. nih.gov The formation and stability of these carriers often depend on the presence of surfactants. This compound functions as an effective emulsifier and stabilizing agent due to its molecular structure, which contains a hydrophobic lauroyl tail and a hydrophilic sarcosinate headgroup. qzebright.com

In the context of encapsulation, this compound can facilitate the dispersion of an oily phase (containing a lipophilic active) within an aqueous medium, leading to the formation of a stable nanoemulsion. It achieves this by positioning itself at the oil-water interface, reducing the interfacial tension and preventing the coalescence of the oil droplets. cosmileeurope.eu Similarly, in aqueous solutions above its critical micelle concentration (CMC), its molecules can self-assemble into micelles. These micelles possess a hydrophobic core capable of encapsulating non-polar molecules, effectively solubilizing them in water and protecting them from degradation. nih.gov Its properties as a mild, amino acid-based surfactant make it a suitable candidate for creating nanocarriers in pharmaceutical and biomedical formulations where biocompatibility is essential.

Environmental Fate and Biotransformation

Biodegradation Pathways and Mechanisms

Potassium Lauroyl Sarcosinate is recognized for its favorable biodegradation profile, breaking down into naturally occurring substances through common metabolic pathways. specialchem.comqzebright.com

The primary biodegradation pathway for this compound involves enzymatic hydrolysis. The amide bond linking the lauroyl group and the sarcosine (B1681465) moiety is susceptible to cleavage by enzymes like amidases. This process breaks the surfactant down into its constituent components: lauric acid (a fatty acid) and sarcosine (N-methylglycine), an amino acid. charmingbath.comregulations.gov

These resulting components are common in nature and are readily metabolized by microorganisms. regulations.gov Sarcosine is a natural intermediate in the metabolism of choline (B1196258) to glycine (B1666218), and lauric acid is a saturated fatty acid that can be degraded through the β-oxidation pathway to produce energy. regulations.gov This straightforward decomposition into benign, metabolizable substances is a key feature of its environmental compatibility. charmingbath.comacademie-sciences.fr

In environments devoid of oxygen, such as in deep sediments or anaerobic digesters, the degradation of organic compounds requires the cooperation of different types of microorganisms. mdpi.com The breakdown of this compound under these conditions would first proceed through hydrolysis into lauric acid and sarcosine.

The subsequent anaerobic degradation of the lauric acid component, a long-chain fatty acid, involves syntrophic bacteria that break it down into acetate, hydrogen, and carbon dioxide. researchgate.net These intermediates are then utilized by methanogenic archaea to produce methane (B114726). researchgate.net While direct studies on methane production from this compound are not extensively detailed, the known pathways for its constituent parts suggest its potential for mineralization to biogas in anaerobic environments. mdpi.comresearchgate.net The conversion of lignocellulosic biomass, another complex organic material, to methane via anaerobic digestion is a well-established process that highlights the potential for such conversions. mdpi.comresearchgate.net

Adsorption and Mobility in Environmental Compartments (e.g., soil, sediment)

The interaction of this compound with environmental matrices like soil and sediment is governed by its amphiphilic nature. As an anionic surfactant, its negatively charged carboxylate head group and hydrophobic lauryl tail dictate its adsorption behavior. smolecule.com

Adsorption of anionic surfactants to soil particles, which are often negatively charged, can be influenced by factors such as cation exchange, where the surfactant may interact with polyvalent cations (like Ca²⁺ or Mg²⁺) that bridge the surfactant and the soil particle. researchgate.net The hydrophobic tail can also adsorb onto organic matter within the soil. core.ac.uk Studies on sodium lauroyl sarcosinate have shown its ability to adsorb onto mineral surfaces, forming chelates with metal ions on the surface, which can influence its mobility. researchgate.net The extent of adsorption affects the concentration of the surfactant in the pore water and, consequently, its transport through the soil column. Generally, strong adsorption leads to lower mobility, retaining the compound in the upper soil layers where microbial degradation is more likely to occur. researchgate.net

Table 1: Factors Influencing Surfactant Adsorption in Soil

| Factor | Description | Impact on this compound |

|---|---|---|

| Soil Organic Matter (SOM) | Natural organic materials in soil. | The hydrophobic lauryl tail can adsorb onto SOM, potentially increasing retention. |

| Clay Content & Type | Mineral components of soil. | Adsorption can occur, influenced by cation exchange capacity and surface charge. |

| Cation Exchange Capacity (CEC) | The soil's ability to hold positively charged ions. | Higher CEC can lead to increased adsorption through cation bridging. |

| pH | Acidity or alkalinity of the soil water. | Can affect the surface charge of both the soil particles and the surfactant molecule. |

| Water Hardness (Cations) | Presence of divalent cations like Ca²⁺ and Mg²⁺. | Can form less soluble salts or act as bridges to negatively charged soil surfaces, increasing adsorption. |

Assessment of Environmental Persistence

This compound is not considered to be environmentally persistent. qzebright.com As an amino acid-based surfactant, it is designed for degradation. academie-sciences.fr Its structure, composed of a fatty acid and an amino acid, makes it readily recognizable by microbial enzymes, leading to rapid biodegradation in environmental systems like wastewater treatment plants and surface waters. charmingbath.comacademie-sciences.fr The ultimate breakdown products are carbon dioxide, water, and mineral salts, which are assimilated back into the natural environment. This rapid breakdown prevents the long-term accumulation of the substance or its metabolites in soil or aquatic ecosystems.

Sustainable Derivation and "Green Chemistry" Perspectives

The production and design of this compound align with several principles of "Green Chemistry," an approach focused on minimizing the environmental impact of chemical processes. yale.edumsu.edu

Use of Renewable Feedstocks (Principle 7) : The synthesis of this compound utilizes renewable raw materials. academie-sciences.fr Lauric acid is typically derived from vegetable oils like coconut or palm kernel oil, and sarcosine can be synthesized from other amino acids. regulations.govnih.gov

Design for Degradation (Principle 10) : The molecule is intentionally designed to break down into innocuous substances (lauric acid and sarcosine) after its use, preventing environmental persistence. yale.edunovonesis.com

Catalysis (Principle 9) : Modern synthesis methods are moving towards enzymatic and chemo-enzymatic processes. researchgate.net Enzymes act as highly specific catalysts, allowing reactions to occur under milder conditions (lower temperature and pressure) and reducing the generation of by-products compared to traditional chemical synthesis. novonesis.comacs.org

Atom Economy (Principle 2) : Synthesis methods like the Schotten-Baumann condensation are widely used. researchgate.net Efforts in green chemistry aim to improve the atom economy of these processes, maximizing the incorporation of all starting materials into the final product and minimizing waste. greenchemistry-toolkit.org Enzymatic synthesis often exhibits a high atom economy as it avoids the use of protecting groups and reduces the number of synthetic steps. novonesis.comacs.org

The shift towards biosynthesis and fermentation methods further enhances the sustainability profile of N-acyl amino acid surfactants, offering pathways that are less energy-intensive and generate less chemical waste. nih.govresearchgate.net

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Lauric Acid |

| Sarcosine (N-methylglycine) |

| Glycine |

| Choline |

| Sodium Lauroyl Sarcosinate |

| Calcium (Ca²⁺) |

Advanced Research Applications

Surface Modified Materials and Hybrid Systems

The ability of potassium lauroyl sarcosinate to self-assemble and adsorb at interfaces makes it a candidate for the modification of material surfaces, leading to the development of novel hybrid systems.

Organoclays are organically modified clay minerals that find use as adsorbents, rheological modifiers, and nanocomposite fillers. The modification process typically involves the exchange of inorganic cations on the clay surface with organic cations, or the adsorption of organic molecules, to transform the naturally hydrophilic clay surface into an organophilic one.

While direct studies specifying the interaction of this compound with clay minerals are not prominent in the reviewed literature, the principles of surfactant-clay interactions allow for a scientific extrapolation of its potential role. As an anionic surfactant, this compound would interact with clay minerals through mechanisms different from the more commonly studied cationic surfactants. The interaction is influenced by the clay mineral's structure (e.g., 2:1 smectites vs. 1:1 kaolinites), surface charge, and the pH of the medium.

Potential interaction mechanisms include:

Adsorption at External Surfaces: The sarcosinate molecule can adsorb onto the external surfaces and edges of clay particles. The edges of clay minerals often carry a pH-dependent positive charge, which could facilitate electrostatic interaction with the anionic carboxylate group of the surfactant.

Complexation with Interlayer Cations: In swelling clays (B1170129) like smectites, the lauroyl sarcosinate anion could potentially enter the interlayer space and form complexes with the exchangeable inorganic cations (e.g., Na+, Ca2+), mediated by water molecules.

Hydrophobic Interactions: The hydrophobic lauroyl tails of adsorbed surfactant molecules can associate with each other, leading to the formation of surface aggregates like hemimicelles or admicelles. This process significantly increases the organophilicity of the clay mineral, enhancing its capacity to adsorb non-polar organic contaminants from aqueous solutions.

The resulting organoclay would exhibit a hybrid character, with the silicate (B1173343) framework providing structural integrity and the organic layer providing new functionalities, such as enhanced adsorption for specific pollutants or improved compatibility with organic polymers in nanocomposites.

Catanionic surfactant mixtures, formed by combining anionic and cationic surfactants, exhibit rich phase behavior and synergistic properties not observed in the individual components. These mixtures can spontaneously form various self-assembled structures, such as vesicles, micelles, and liquid crystals, which are of significant interest in materials science for applications in drug delivery, templating porous materials, and creating responsive systems.

Research has been conducted on catanionic mixtures involving the N-lauroyl sarcosinate anion (from salts like sodium or this compound) and cationic surface-active ionic liquids (SAILs). These studies reveal that the electrostatic attraction between the oppositely charged headgroups, coupled with the hydrophobic interactions of the alkyl chains, drives the formation of these aggregates.

Key findings from studies on N-lauroyl sarcosinate-based catanionic systems include:

Synergistic Surface Activity: The mixed systems show a greater efficiency in reducing the surface tension of water compared to the individual surfactants.

Lower Critical Aggregation Concentration (CAC): The concentration at which self-assembly begins is significantly lower for the mixture, indicating a strong driving force for aggregation.

Tunable Aggregate Structures: The morphology of the resulting aggregates can be controlled by factors such as the mixing ratio of the surfactants and the molecular structure (e.g., alkyl chain length) of the cationic component. For instance, mixtures can transition from forming simple micelles to forming more complex vesicles.

These properties make catanionic mixtures containing lauroyl sarcosinate promising for creating advanced materials with tailored nanostructures.

Properties of N-Lauroyl Sarcosinate-Based Catanionic Mixtures

| Property | Observation | Implication for Material Science |

|---|---|---|

| Surface Tension Reduction | High effectiveness and efficiency in lowering water's surface tension. | Useful for creating coatings, wetting agents, and formulations requiring high surface activity. |

| Critical Aggregation Concentration (CAC) | Lower CAC compared to individual surfactant components. | Enables the formation of structured materials at lower concentrations, improving efficiency. |

| Aggregate Structure | Formation of micelles or vesicles is dependent on the hydrophobicity of the cationic surfactant component. | Allows for the design of specific nanostructures like vesicles for encapsulation or micelles for solubilization. |

Biotechnological and Industrial Process Enhancement

The specific chemical properties of this compound enable its use in various industrial processes, from mineral separation to protecting metals from corrosion.

Froth flotation is a critical process for separating valuable minerals from gangue (unwanted rock or minerals). The selectivity of this process relies on "collectors," which are surfactants that preferentially adsorb onto the surface of a specific mineral, rendering it hydrophobic and allowing it to attach to air bubbles and float to the surface.

Separating phosphate (B84403) minerals like apatite from carbonate gangue such as dolomite (B100054) and calcite is notoriously difficult because their surfaces have similar physicochemical properties. Research has demonstrated that N-lauroyl sarcosinate (in its sodium salt form, which is functionally analogous to the potassium salt in this application) can act as a highly selective collector for separating calcite and dolomite from apatite.

The mechanism is based on selective chemisorption:

The carboxylate and amide groups of the lauroyl sarcosinate molecule act as active sites that can chelate with calcium ions (Ca2+) on the mineral surfaces.

Studies, including Fourier-transform infrared spectroscopy (FTIR) and density functional theory (DFT) calculations, have shown that lauroyl sarcosinate has a much stronger affinity and forms more stable chemical bonds with the calcium sites on calcite and dolomite surfaces compared to those on the apatite surface. innospec.comspecialchem.com

This preferential adsorption renders the carbonate minerals hydrophobic, allowing them to be floated away, while the apatite remains in the slurry. This process works effectively at a slightly alkaline pH of around 10, without the need for additional depressants for apatite. innospec.com

Flotation Recovery of Apatite and Calcite Using N-Lauroyl Sarcosinate Collector

| Condition | Parameter | Apatite Recovery (%) | Calcite Recovery (%) | Selectivity |

|---|---|---|---|---|

| Effect of pH | pH 10 (with 0.05 mmol/L collector) | ~33% | ~97% | High |

| Effect of Collector Concentration | 0.10 mmol/L (at pH 10) | ~35% | ~98% | High |

Lauroyl sarcosinate salts have been identified as effective corrosion inhibitors for metals like carbon steel, particularly in neutral saline environments where chloride ions can induce localized pitting corrosion. regulations.gov The protective action is complex and involves the formation of a protective film on the metal's surface.

Studies have shown that the effectiveness can be influenced by hydrodynamic conditions, with higher fluid flow rates sometimes enhancing the inhibitor's performance by facilitating the transport of the inhibitor to the metal surface. regulations.gov Research comparing lauroyl sarcosine (B1681465) triethanolamine (B1662121) (LSTEA) with lauryl triethanolamine (LATEA) demonstrated the superior performance of the sarcosinate derivative, attributing it to the chelation effect of the amide group, which allows for more effective adsorption and coverage of active sites on the metal surface. nbinno.com

Corrosion Inhibition Efficiency of Sarcosinate-Based Inhibitors

| Inhibitor (at 1000 mg/L) | Corrosive Medium | Metal | Inhibition Rate (%) |

|---|---|---|---|

| Lauryl Triethanolamine (LATEA) | 330 mg/L NaCl Solution | HT300 Gray Cast Iron | 71.93% |

| Lauroyl Sarcosine Triethanolamine (LSTEA) | 330 mg/L NaCl Solution | HT300 Gray Cast Iron | 83.89% |

Surfactants are essential components, known as adjuvants or inert ingredients, in many agrochemical formulations, including pesticides, herbicides, and fungicides. They are added to improve the physical characteristics and enhance the biological efficacy of the active ingredient.

As an anionic surfactant, this compound can perform several key functions in these formulations:

Wetting and Spreading Agent: Plant leaves often have a waxy cuticle that repels water-based spray solutions. Surfactants reduce the surface tension of the spray droplets, allowing them to spread out over a larger area of the leaf surface rather than beading up and rolling off. unitopchemicals.comunitopchemicals.com This ensures better coverage and contact of the pesticide with the target pest or plant. unitopchemicals.com

Emulsifier: Many active pesticide ingredients are oils or are dissolved in an oil-based solvent, making them immiscible with water, which is the typical carrier in a spray tank. This compound can act as an emulsifier, helping to create a stable and uniform dispersion of oil droplets in water. unitopchemicals.com

Dispersant: For solid, powder-based pesticide formulations (e.g., wettable powders), surfactants help to keep the solid particles evenly dispersed in the water, preventing them from clumping together or settling out in the spray tank. shreechem.in

The use of sodium lauroyl sarcosinate as a surfactant in pesticide formulations is recognized by regulatory bodies. For instance, it has been approved by the U.S. Environmental Protection Agency (EPA) as an inert ingredient exempt from the requirement of a tolerance in certain antimicrobial pesticide formulations and in formulations containing glyphosate. regulations.govfederalregister.gov Its inclusion enhances the performance of the active ingredient, which can lead to improved pest control and potentially allow for reduced application rates. unitopchemicals.com

Applications in Food Processing (e.g., enhancing product stability)

While direct applications of this compound in food processing are not extensively documented in publicly available research, the broader class of N-acyl sarcosinate surfactants has been noted for properties that suggest potential utility in enhancing product stability. Sarcosinate surfactants, derived from natural fatty acids and the amino acid sarcosine, are known for their mildness and effectiveness as surfactants. glenncorp.com

The sodium salt of lauroyl sarcosine, a closely related compound, has FDA approval for use as an indirect food additive, specifically in adhesives and coatings for food packaging. nih.gov This approval underscores the low toxicity profile of acyl sarcosinates. Acyl amino acid surfactants, in general, exhibit excellent emulsifying properties and stability in the presence of high concentrations of electrolytes and hard water, which can be advantageous in various food formulations. researchgate.net

Enhanced Oil Recovery (EOR) Potential

Enhanced Oil Recovery (EOR) processes are implemented to increase the amount of crude oil that can be extracted from a reservoir after primary and secondary recovery methods have been exhausted. hubspotusercontent-eu1.net Chemical EOR, a significant branch of these techniques, often involves the injection of surfactants to mobilize residual oil trapped in the porous rock of the reservoir. juniperpublishers.com The primary mechanisms by which surfactants aid in oil recovery are the reduction of interfacial tension (IFT) between oil and water and the alteration of rock wettability. juniperpublishers.compolymersco.com

This compound, as an anionic amino acid-based surfactant, possesses properties that make it a theoretical candidate for EOR applications. specialchem.comulprospector.com Anionic surfactants are frequently studied for EOR in sandstone reservoirs. juniperpublishers.com One of the significant challenges in chemical EOR is the loss of surfactant effectiveness in reservoirs with high salinity (high salt concentration) and hardness (high concentration of divalent ions like Ca²⁺ and Mg²⁺). juniperpublishers.com Research on the related compound N-lauroyl sarcosine has indicated that its resistance to salinity is not significantly affected by its concentration, a highly desirable trait for EOR surfactants. rsc.org

The effectiveness of a surfactant in EOR is often evaluated by its ability to lower the IFT between the injected fluid and the crude oil to ultra-low values (typically <10⁻³ mN/m), which helps to dislodge trapped oil droplets. researchgate.net While specific studies quantifying the IFT reduction achieved by this compound in reservoir conditions are not prominent in the literature, the general class of novel anionic surfactants is being developed to achieve ultra-low IFT at low concentrations, even in high-salinity and hard brines. researchgate.net The potential for amino acid-based surfactants in EOR is an active area of research, with studies on similar bio-based surfactants like sodium cocoyl alaninate (B8444949) showing promise in enhancing oil recovery, particularly as foaming agents in high-salt reservoirs. rsc.org

Below is a table summarizing the key mechanisms of chemical EOR and the potential role of surfactants like this compound.

| EOR Mechanism | Description | Potential Role of this compound |

| Interfacial Tension (IFT) Reduction | Lowering the tension between the oil and water phases, which allows for the mobilization of trapped oil droplets. juniperpublishers.com | As a surfactant, it is designed to reduce surface and interfacial tension. Its effectiveness would depend on achieving ultra-low IFT under specific reservoir conditions. |

| Wettability Alteration | Changing the preference of the reservoir rock surface from oil-wet (oil clings to the rock) to water-wet, which facilitates the displacement of oil by water. researchgate.net | Anionic surfactants can adsorb onto rock surfaces, altering their charge and wettability. juniperpublishers.com |

| Emulsification | The formation of stable mixtures of oil and water (emulsions) that can be more easily swept through the reservoir. researchgate.net | Its surfactant properties would enable the formation of emulsions to help transport oil. |

| Foam Generation (for Foam Flooding) | Creating foam by co-injecting the surfactant with a gas (like nitrogen or carbon dioxide) to improve the mobility control of the injected fluid and sweep efficiency. | Amino acid-based surfactants have been investigated as foaming agents for EOR. rsc.org |

Analytical Techniques and Characterization Methods

Spectroscopic Analysis (e.g., FT-IR, UV-Vis for Resonance Light Scattering)

Spectroscopic techniques are pivotal in elucidating the molecular structure and aggregation behavior of potassium lauroyl sarcosinate. Fourier Transform Infrared (FT-IR) spectroscopy and UV-Visible (UV-Vis) spectroscopy, particularly when coupled with Resonance Light Scattering (RLS), provide detailed insights into the compound's functional groups, intermolecular interactions, and self-assembly in solution.

Fourier Transform Infrared (FT-IR) Spectroscopy is employed to identify the characteristic functional groups within the this compound molecule and to study the interactions that govern its aggregation, such as hydrogen bonding. In a study of the closely related sodium N-lauroylsarcosinate hydrate (B1144303), FT-IR spectra revealed distinctive peaks corresponding to its molecular structure. researchgate.net The amide region is of particular interest, as shifts in its characteristic peaks can indicate the formation of hydrogen bonds with other molecules, such as co-surfactants or water. For instance, in a system containing sodium N-lauroylsarcosinate hydrate and 1-decanol, the amide I peak shifted from a split peak at 1640 and 1648 cm⁻¹ in the pure surfactant to a single peak at 1656 cm⁻¹ in vesicles. researchgate.netresearchgate.net This shift is attributed to hydrogen bonding between the carbonyl group of the amide and the hydroxyl group of the alcohol, as well as with bound water molecules. researchgate.net

Interactive Data Table: Characteristic FT-IR Peaks for Sodium N-Lauroylsarcosinate Hydrate and its Aggregates researchgate.netresearchgate.net

| Sample | Wavenumber (cm⁻¹) | Assignment |

| Sodium N-lauroylsarcosinate hydrate | 1640 and 1648 | Amide I (C=O stretching) - Split peak |

| Vesicles (with 1-decanol) | 1656 | Amide I (C=O stretching) - Shifted due to hydrogen bonding |

| Lamella (with 1-decanol) | 1656 | Amide I (C=O stretching) - Peak with reduced intensity |

| Micelle solution (0.08% in water) | Not specified | - |

| Complex with oleic acid | 1634 | Amide I (C=O stretching) - Shifted and split peak disappeared |

UV-Vis for Resonance Light Scattering (RLS) is a sensitive technique used to detect the aggregation of molecules. nih.gov While this compound itself does not have strong chromophores in the UV-Vis range, RLS can be utilized to study its aggregation behavior, often in the presence of probes or interacting species. The principle of RLS lies in the significant enhancement of scattered light intensity at wavelengths corresponding to the absorption band of an aggregate of chromophores. nih.govnih.gov In the context of this compound, this technique can be applied to study its interaction with proteins or dyes that absorb in the UV-Vis region. For example, a study on sodium lauroyl sarcosinate demonstrated that its interaction with various proteins led to a significant enhancement of the RLS signal, allowing for highly sensitive protein determination. nih.govresearchgate.net The enhanced RLS intensity is proportional to the concentration of the protein, indicating the formation of surfactant-protein aggregates. nih.govresearchgate.net

Scattering Techniques (e.g., Dynamic Light Scattering, Resonance Light Scattering)

Scattering techniques are indispensable for characterizing the size, shape, and dynamics of aggregates formed by this compound in solution. Dynamic Light Scattering (DLS) and Resonance Light Scattering (RLS) are particularly powerful in this regard.

Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy (PCS), is a non-invasive method used to determine the size distribution of particles in a suspension. researchgate.netnih.gov The technique measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. researchgate.net From these fluctuations, the diffusion coefficient of the particles can be calculated, which in turn is used to determine their hydrodynamic radius via the Stokes-Einstein equation. DLS is widely used to study the formation and characteristics of surfactant micelles. researchgate.net The intensity of scattered light increases significantly above the critical micelle concentration (CMC) due to the presence of these larger aggregates. researchgate.net By analyzing the correlation functions of the scattered light, information about the size and polydispersity of the micelles can be obtained. researchgate.net

Resonance Light Scattering (RLS) is a highly sensitive technique for studying the aggregation of molecules, particularly those that form large assemblies. nih.gov The method involves scanning both the excitation and emission monochromators of a spectrofluorometer at the same wavelength (Δλ = 0 nm). scispace.com A significant enhancement in the scattered light intensity is observed at the absorption wavelengths of the aggregated species. nih.gov This technique has been effectively used to study the aggregation of sodium lauroyl sarcosinate in the presence of proteins. nih.govresearchgate.net The formation of large surfactant-protein complexes leads to a dramatic increase in the RLS signal, providing a basis for sensitive bioassays. nih.govresearchgate.net

Microscopic Methods (e.g., Transmission Electron Microscopy)

Microscopic methods, particularly Transmission Electron Microscopy (TEM), provide direct visual evidence of the morphology and structure of aggregates formed by this compound, such as vesicles and micelles.

Transmission Electron Microscopy (TEM) is a powerful imaging technique that utilizes a beam of electrons transmitted through an ultrathin specimen to form an image. researchgate.net It offers high-resolution visualization of nanoscale structures. In the study of surfactant systems, TEM is instrumental in confirming the presence and morphology of self-assembled structures like vesicles. rug.nl For instance, in a system containing sodium N-lauroylsarcosinate hydrate and 1-decanol, TEM images have been used to visualize the formation of vesicles. researchgate.net To enhance contrast and visualize these soft-matter structures, staining techniques (e.g., with uranyl acetate) or cryogenic methods (cryo-TEM) are often employed. researchgate.netrug.nl Cryo-TEM is particularly valuable as it allows for the observation of the sample in its near-native, hydrated state, minimizing artifacts that can be introduced by drying or staining. rug.nl

Chromatographic and Separation Methodologies

Chromatographic and separation techniques are essential for the quantitative analysis of this compound in various formulations and for its purification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying components in a mixture. A straightforward and sensitive HPLC method has been developed for the simultaneous detection and estimation of sodium N-lauroylsarcosinate and sodium methyl cocoyl taurate in personal care products. oup.com This method demonstrates good specificity and linearity, with a detection limit for sodium N-lauroylsarcosinate as low as 1.5 ppm. oup.com Another HPLC method utilizes a C18 column with a gradient elution of a trifluoroacetic acid-water solution and a trifluoroacetic acid-acetonitrile solution for the determination of sodium lauryl sarcosinate content, particularly in protein-containing samples. patsnap.com

Gas Chromatography (GC) can also be used for the quantification of lauroyl sarcosinate. A procedure involving the acidification of the sample to form lauroyl sarcosine (B1681465), followed by derivatization (silylation) and analysis by wide-bore capillary gas chromatography with flame ionization detection, has been described for sodium lauroyl sarcosinate in personal care products. semanticscholar.org

Surface Analysis Techniques (e.g., Surface Tension, Zeta Potential)

Surface analysis techniques are crucial for characterizing the interfacial properties of this compound, which are fundamental to its function as a surfactant. Measurements of surface tension and zeta potential provide insights into its surface activity and the stability of its colloidal dispersions.